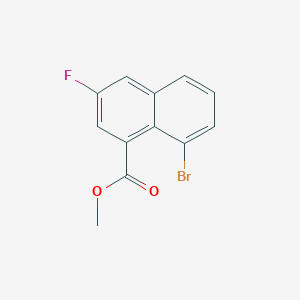![molecular formula C18H14O2S B12858032 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzaldehyde.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be done by reacting the benzyloxyphenyl intermediate with a thiophene precursor under conditions that promote cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: 5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[4-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including proteins and nucleic acids, affecting cellular pathways such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: Similar structure but lacks the thiophene ring.
5-(4-Benzyloxyphenyl)-1,3,4-oxadiazole-2-thione: Contains a different heterocyclic ring but shares the benzyloxyphenyl group.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Contains a benzothiazole ring instead of a thiophene ring.
Uniqueness
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of both the thiophene ring and the benzyloxyphenyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of novel compounds with specific biological and material properties .
Properties
Molecular Formula |
C18H14O2S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
BHBBSMYWKGYFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


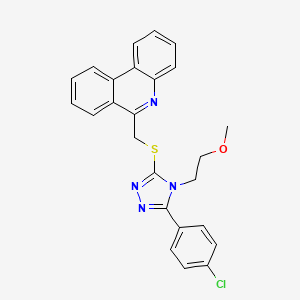

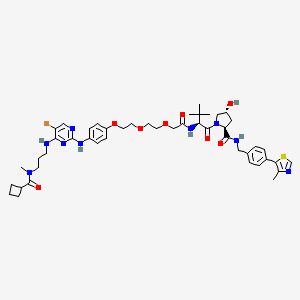
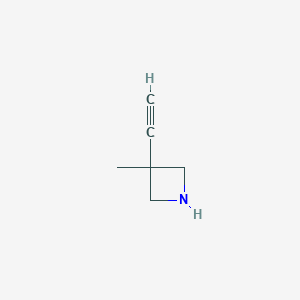
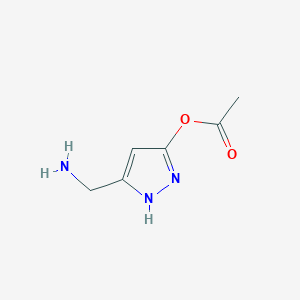
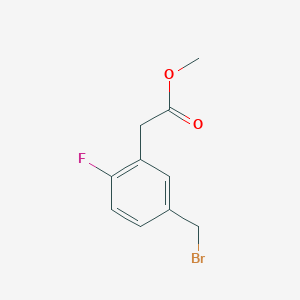

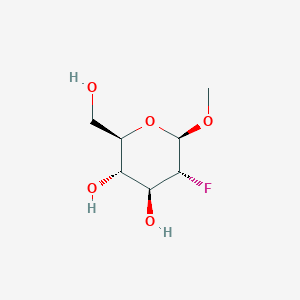
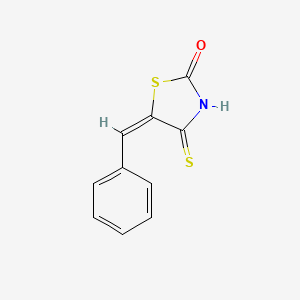
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)
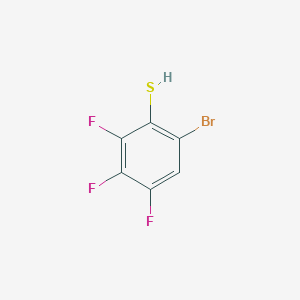
![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)

